
4-Methyl-2-(Methylsulfonyl)pyrimidin
Übersicht
Beschreibung
4-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methylsulfonyl group attached to the pyrimidine ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine and its derivatives has been the subject of several studies. A common approach involves the cyclocondensation of acetylacetone with thiourea, followed by methylation and oxidation steps. For instance, a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine has been reported, starting with the cyclocondensation of acetylacetone and thiourea, methylation using dimethyl carbonate, and subsequent oxidation with hydrogen peroxide to yield the title compound with an overall yield of 75% . Another study reported a similar synthesis with an overall yield of 61.23%, where oxone was used for the oxidation step, highlighting a safe and effective method . Additionally, a synthesis starting from thiourea and involving methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide has been described, yielding a 71.0% overall yield .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(methylsulfonyl)pyrimidine derivatives has been characterized using various analytical techniques such as NMR, IR, MS, and X-ray crystallography. For example, the structure of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine was confirmed by 1H NMR, IR, and MS measurements . In another study, the polymorphic forms of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one were analyzed, revealing different hydrogen bonding patterns and pi-pi interactions in the crystalline state .
Chemical Reactions Analysis
The reactivity of 4-Methyl-2-(methylsulfonyl)pyrimidine derivatives has been explored in various chemical reactions. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, where the choice of base and amine influences the selectivity towards displacing either the chloride or the sulfone group . Additionally, the synthesis of C-2 sulfonamido pyrimidine nucleosides involved the nucleophilic attack of sulfonamide anions on anhydronucleosides, leading to the formation of C-2 sulfonamido derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(methylsulfonyl)pyrimidine derivatives are closely related to their molecular structure. The presence of the methylsulfonyl group affects the compound's polarity, solubility, and reactivity. The melting points and solubility of these compounds can be determined experimentally, and their reactivity can be inferred from their chemical structure and the nature of substituents on the pyrimidine ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Neuroprotektive und Anti-Neuroinflammatorische Wirkstoffe: Pyrimidinderivate, einschließlich 4-Methyl-2-(Methylsulfonyl)pyrimidin, wurden auf ihre potenziellen neuroprotektiven und anti-neuroinflammatorischen Eigenschaften untersucht . Diese Verbindungen werden zur Behandlung neurodegenerativer Erkrankungen und Zustände wie Alzheimer-Krankheit, Parkinson-Krankheit und Schädel-Hirn-Trauma evaluiert.
Anti-inflammatorische Anwendungen
Synthese von Anti-inflammatorischen Verbindungen: Pyrimidine sind für ihre entzündungshemmenden Wirkungen bekannt. Forschung hat gezeigt, dass bestimmte Pyrimidinderivate die Expression und Aktivität wichtiger Entzündungsmediatoren hemmen können, was sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht .
Landwirtschaft
Herbizid-Zwischenprodukt: This compound dient als Zwischenprodukt bei der Synthese von Pyrimidin-Sulfonyl-Herbiziden. Diese Herbizide werden zur Bekämpfung einer Vielzahl von Unkräutern im landwirtschaftlichen Umfeld eingesetzt und tragen zu höheren Ernteerträgen bei .
Materialwissenschaft
Chemische Synthese und Analyse: In der Materialwissenschaft wird diese Verbindung für verschiedene synthetische Anwendungen eingesetzt. Sie wird bei der Herstellung komplexerer chemischer Strukturen verwendet, die Anwendungen in der Materialwissenschaft haben, z. B. bei der Entwicklung neuer Polymere oder Beschichtungen .
Chemische Forschung
Molekulare Bausteine: Als molekularer Baustein wird this compound in der chemischen Forschung zur Synthese einer Vielzahl von Pyrimidinderivaten verwendet. Diese Derivate werden dann verwendet, um verschiedene biologische Pfade und chemische Reaktionen zu untersuchen .
Umweltstudien
Toxizitäts- und Sicherheitsanalyse: Die Umweltbelastung von Chemikalien wie this compound ist ebenfalls ein wichtiges Forschungsgebiet. Forscher beurteilen die Toxizität, Sicherheit und Umweltgefahren, die mit der Verwendung und Entsorgung dieser Verbindungen verbunden sind .
Industrielle Anwendungen
Pharmazeutische Herstellung: In der pharmazeutischen Industrie sind Pyrimidinderivate wichtige Zwischenprodukte bei der Herstellung verschiedener Medikamente. Sie spielen eine entscheidende Rolle bei der Synthese von Medikamenten, die zur Behandlung einer Reihe von Krankheiten eingesetzt werden .
Computerchemie
Simulation und Modellierung: This compound wird in der Computerchemie für Simulations- und Modellierungszwecke verwendet. Programme wie Amber und GROMACS verwenden diese Verbindung, um Visualisierungen zu erstellen, die zum Verständnis der Molekulardynamik und -interaktionen beitragen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFXJZBVVGVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378240 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77166-01-9 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

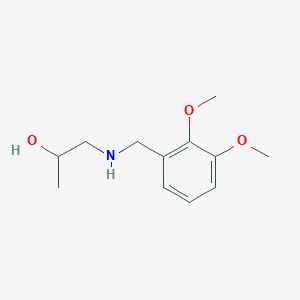
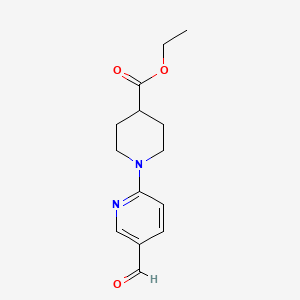
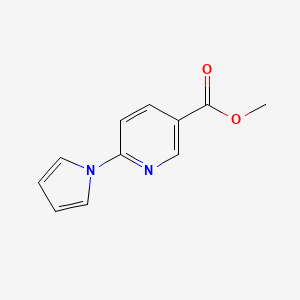
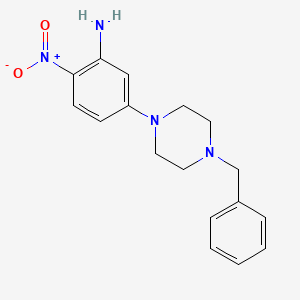
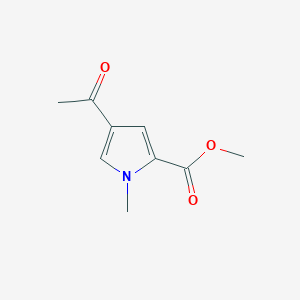
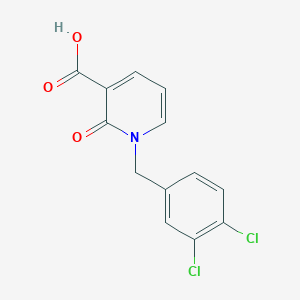

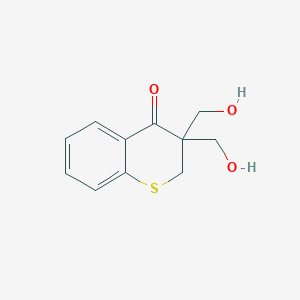
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

